3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine
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Overview
Description
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl phenoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound’s unique chemical properties make it useful in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl phenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H9BrF3NO |
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Molecular Weight |
332.12 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-11(14)6-7-12(18-8)19-10-4-2-9(3-5-10)13(15,16)17/h2-7H,1H3 |
InChI Key |
APHSSZKJBFZAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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